Positional Isomer Differentiation: 3-Fluoro-2-oxo PCE Versus 2-Fluoro-2-oxo PCE by Certified Reference Standard
Certified reference standard availability has definitively resolved the widespread misidentification of the 3-fluoro positional isomer. A retrospective reanalysis by DrugsData.org demonstrated that 100% (n = all samples tested) of materials sold as 'fluorexetamine' prior to early 2023 were actually the 2-fluoro-2-oxo PCE (2-FXE, CanKet) isomer [1]. No sample tested by this laboratory to date has contained the 3-fluoro isomer as the sole active component [1]. Authentication of the correct positional isomer therefore requires comparison against a verified reference standard of the hydrochloride salt with defined purity specifications.
| Evidence Dimension | Percentage of market samples correctly identified as the claimed isomer |
|---|---|
| Target Compound Data | 0% of samples sold as 'fluorexetamine' contained the 3-fluoro isomer when analyzed against certified reference standard (as of April 2023) |
| Comparator Or Baseline | 100% of pre-2023 'fluorexetamine' samples contained the 2-fluoro-2-oxo PCE positional isomer upon reanalysis with 2-FXE reference standard |
| Quantified Difference | Complete misassignment (100% vs 0%) prior to certified standard availability |
| Conditions | GC-MS and LC-MS analysis; DrugsData.org laboratory; reexamination of archived samples after 2-FXE reference standard became available in early 2023 |
Why This Matters
This finding demonstrates that procurement of an analytically verified reference standard is the only means to ensure the correct positional isomer is being utilized for calibration, method validation, or confirmatory identification.
- [1] DrugsData.org. Test Details: Result #12947. Erowid Center. 2023 Apr 27 (revised). View Source
